BS3-d4 Deuterated Crosslinker

Description

Evolution of CLMS for Investigating Protein Architecture and Interactions

Chemical cross-linking coupled with mass spectrometry (CLMS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and mapping protein-protein interaction networks. austinpublishinggroup.comacs.orgnih.gov This method provides valuable spatial constraints by covalently linking amino acids that are in close proximity within a protein or between interacting proteins. nih.govresearchgate.net The identification of these cross-linked residues by mass spectrometry offers insights into protein topology and the interfaces of protein complexes. researchgate.net Over the past two decades, significant advancements in mass spectrometry, including improved sensitivity and resolution, have propelled CLMS to the forefront of structural biology, offering a complementary approach to traditional methods like X-ray crystallography and nuclear magnetic resonance (NMR). austinpublishinggroup.comrsc.org

The evolution of CLMS has been driven by the development of new cross-linking reagents and sophisticated data analysis software. austinpublishinggroup.com These advancements have made it possible to study large, dynamic protein complexes in their native-like states, providing a more accurate picture of their function within the cell. nih.govpnas.org The ability to capture transient or weak interactions is a particular strength of this technique. acs.org

Conceptual Basis of Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Stable isotope labeling is a cornerstone of quantitative proteomics, enabling accurate and reliable protein quantification. omicstutorials.com The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into proteins or peptides. omicstutorials.comcreative-proteomics.com This can be achieved metabolically, by growing cells in media containing isotopically labeled amino acids (a technique known as SILAC), or chemically, by reacting proteins with isotope-coded reagents. omicstutorials.comwikipedia.org

When a "heavy" labeled sample is mixed with a "light" (unlabeled) sample, the chemically identical proteins or peptides can be distinguished by their mass difference in a mass spectrometer. The ratio of the signal intensities of the heavy and light species directly reflects the relative abundance of the protein in the two samples. wikipedia.org This approach offers high accuracy and a wide dynamic range for quantification. omicstutorials.com

Positioning of BS3-d4 within Advanced Crosslinking Strategies

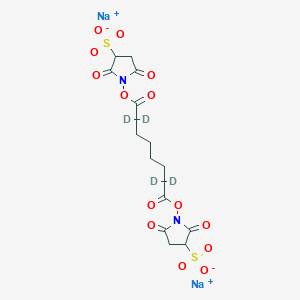

BS3-d4, or bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a deuterated, "heavy" version of the popular amine-reactive cross-linker BS3. wikipedia.orgmedkoo.com It contains four deuterium (B1214612) atoms, which results in a 4-dalton mass shift compared to its non-deuterated ("light") counterpart, BS3-d0. wikipedia.orgfishersci.no This defined mass difference is the key to its utility in quantitative CLMS experiments. medkoo.comnih.gov

BS3-d4 is employed in comparative cross-linking strategies to probe conformational changes in proteins and protein complexes. nih.govspringernature.com In a typical experiment, two different states of a protein complex (e.g., with and without a ligand) are independently cross-linked, one with BS3-d0 and the other with BS3-d4. acs.orgnih.gov The samples are then combined, digested, and analyzed by mass spectrometry. nih.gov The relative intensities of the resulting pairs of cross-linked peptides, separated by the 4-dalton mass shift, provide a direct and quantitative measure of changes in protein interactions or conformation in response to a stimulus. nih.govspringernature.com This makes BS3-d4 a crucial tool for studying the dynamics of protein machinery. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18N2Na2O14S2 |

|---|---|

Molecular Weight |

576.5 g/mol |

IUPAC Name |

disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |

InChI Key |

MGJYOHMBGJPESL-JVDLJEIDSA-L |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Physicochemical Properties of Bs3 D4

BS3-d4 is a water-soluble, membrane-impermeable, and homobifunctional cross-linking agent. medkoo.comthermofisher.com Its key characteristics are summarized in the table below.

| Property | Value/Description | Source |

| Full Chemical Name | Bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4 | medkoo.com |

| Synonyms | BS3-d4, D4-BS3 | medkoo.com |

| Molecular Weight | 576.44 g/mol | medkoo.combiotrend.com |

| Exact Mass | 576.0246 | medkoo.com |

| Chemical Formula | C₁₆H₁₆D₄N₂Na₂O₁₄S₂ | medkoo.com |

| Spacer Arm Length | 11.4 Å | thermofisher.com |

| Reactivity | Reacts with primary amines (lysine, N-terminus) | wikipedia.orgthermofisher.com |

| Solubility | Water-soluble | wikipedia.orgmedkoo.com |

| Membrane Permeability | Impermeable | wikipedia.orgmedkoo.com |

| Cleavability | Non-cleavable | wikipedia.org |

Quantitative Methodologies Employing Bs3 D4 in Structural Proteomics

Comparative Cross-linking Mass Spectrometry (QCLMS) Protocols

QCLMS leverages stable isotope labeling to quantify changes in protein conformation and interactions between different states. The use of BS3-d0/d4 pairs is a primary strategy for achieving differential analysis. elifesciences.orgyulab.org

The fundamental design of a QCLMS experiment involves comparing a protein or protein complex in at least two different states (e.g., apo vs. ligand-bound, or wild-type vs. mutant). researchgate.netnih.gov One state is treated with the "light" crosslinker (BS3-d0), while the other is treated with the "heavy" deuterated version (BS3-d4). nih.gov

The workflow typically proceeds as follows:

Separate Cross-linking: Two aliquots of the protein complex, each representing a different conformational state, are cross-linked independently. One is treated with BS3-d0 and the other with BS3-d4. nih.gov For instance, in studying the complement protein C3, the native C3 form can be cross-linked with BS3-d0, while its activated form, C3b, is cross-linked with BS3-d4. nih.gov

Pooling and Digestion: After quenching the cross-linking reaction, the two samples are combined in an equal ratio. nih.gov The pooled sample is then subjected to enzymatic digestion, typically with trypsin, to generate a mixture of cross-linked and linear peptides. nih.govbiorxiv.org

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Data Analysis: During MS analysis, a specific cross-linked peptide pair will appear as a doublet signal, with a mass difference corresponding to the number of deuterium (B1214612) atoms in the heavy crosslinker (4 Da for BS3-d4). nih.govnih.gov The relative intensity ratio of these heavy and light peaks provides a direct measure of the relative abundance of that specific cross-link in each of the two states. acs.org Changes in these ratios between states indicate a conformational change that alters the proximity of the cross-linked residues. nih.gov Cross-links that are unique to one state will appear as singlet peaks. nih.gov

This differential method allows for the direct comparison of protein topologies in solution, capturing dynamic changes in structure and interactions. nih.gov

To ensure the accuracy and robustness of quantitative findings, stringent experimental controls are necessary. Two of the most critical strategies are equimolar mixing and the use of label-swap replicates. nih.govresearchgate.net

Equimolar Mixing: It is crucial to pool the "light" and "heavy" cross-linked samples in a precise 1:1 ratio. nih.gov Minor deviations in this mixing ratio can introduce systematic errors in the quantification. To correct for this, data analysis workflows often include a normalization step, where the signal fold-changes of all identified cross-linked peptide pairs are normalized to the median fold-change across the entire dataset. nih.gov

Label-Swap Replicates: A label-swap experiment is a biological replicate where the isotopic labels are reversed. nih.gov For example, if the initial experiment involved cross-linking State A with BS3-d0 and State B with BS3-d4, the label-swap replicate would involve cross-linking State A with BS3-d4 and State B with BS3-d0. nih.govbiorxiv.org This practice is a standard and important procedure in quantitative proteomics. biorxiv.org Analyzing these swapped pairs helps to distinguish genuine biological changes from artifacts that may arise from the labeling process or sample handling, thereby increasing confidence in the quantitative results. nih.govnih.gov Only cross-links that are consistently quantified in both the forward and reverse-labeled experiments are typically accepted for final structural analysis. nih.gov

Experimental Design for Differential Analysis with BS3-d0/d4 Pairs

Optimization of BS3-d4 Crosslinking Reactions

The efficiency and outcome of the cross-linking reaction are highly dependent on the experimental conditions. Careful optimization of buffer systems, pH, and reagent concentrations is required to achieve desired results.

BS3 is a homobifunctional crosslinker with water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends, which react primarily with the primary amines of lysine (B10760008) residues and protein N-termini. yulab.orgbiorxiv.org The reaction efficiency is significantly influenced by the buffer composition and pH.

pH: The reaction of NHS esters with primary amines is most efficient at slightly alkaline pH. thermofisher.com Studies have shown that conducting the reaction at pH 8.5 yields a higher number of identified cross-linked peptides compared to pH 7.5. sci-hub.se The recommended pH range is typically between 7 and 9, with many protocols using buffers at pH 7.5 to 7.9. elifesciences.orgsemanticscholar.org

Buffer Systems: The choice of buffer is critical. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), must be avoided during the cross-linking reaction itself, as they contain primary amines that will compete with the target protein and quench the reaction. korambiotech.comproteochem.com Common non-amine-containing buffers used for BS3 cross-linking include HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), PBS (phosphate-buffered saline), and sodium phosphate. nih.govelifesciences.orgproteochem.com After the desired reaction time, an amine-containing buffer like ammonium (B1175870) bicarbonate or Tris is often added to quench any remaining unreacted crosslinker. nih.govsemanticscholar.org

| Buffer Component | Typical pH | Role/Consideration | Reference |

|---|---|---|---|

| HEPES | 7.5 - 7.9 | Common non-interfering reaction buffer. | nih.govelifesciences.org |

| Sodium Phosphate | 7.4 - 7.5 | Non-amine buffer suitable for the reaction. | proteochem.com |

| PBS (Phosphate-Buffered Saline) | 7.5 | Commonly used non-interfering reaction buffer. | elifesciences.org |

| Tris or Ammonium Bicarbonate | ~7.4 - 8.0 | Used to quench the reaction after incubation. Must NOT be present during the reaction. | nih.govsemanticscholar.orgproteochem.com |

The concentration of both the protein and the crosslinker can be adjusted to favor either intramolecular (within the same protein) or intermolecular (between different protein molecules) cross-links. korambiotech.com

Intramolecular Cross-linking: To study the folding or domain architecture of a single protein, intramolecular cross-links are desired. This is favored by using dilute protein solutions and a relatively high concentration of the crosslinker. thermofisher.comkorambiotech.com

Intermolecular Cross-linking: To probe protein-protein interactions within a complex, intermolecular cross-links are necessary. These are generally favored by using higher protein concentrations. korambiotech.com

The spacer arm length of the crosslinker also plays a role. BS3 has a spacer arm of 11.4 Å, which can bridge Cα atoms of lysine residues up to approximately 30 Å apart, accounting for the flexibility of the lysine side chains. sci-hub.seelifesciences.org Using crosslinkers with different spacer arm lengths can provide complementary structural information. yulab.orgkorambiotech.com

| Factor | To Favor Intramolecular Cross-linking | To Favor Intermolecular Cross-linking | Reference |

|---|---|---|---|

| Protein Concentration | Low (Dilute) | High | thermofisher.comkorambiotech.com |

| Crosslinker Concentration | High | Lower (relative to protein) | korambiotech.com |

Influence of Buffer Systems and pH on Reaction Efficiency

Advanced Mass Spectrometry Acquisition for BS3-d4 Data

The analysis of complex mixtures of cross-linked peptides benefits from advanced mass spectrometry techniques that enhance identification and quantification. While Data-Dependent Acquisition (DDA) has been traditionally used, other methods offer specific advantages for QCLMS.

High-Resolution Mass Spectrometry: The use of high-resolution mass analyzers, such as the Orbitrap, is standard for both the precursor (MS1) and fragment ion (MS2) scans. nih.govucl.ac.uk This high mass accuracy is crucial for confidently identifying cross-linked peptides and resolving the isotopic patterns of the d0/d4 pairs. ebi.ac.uk

Data-Independent Acquisition (DIA): DIA is an alternative acquisition strategy where all ions within a specified mass-to-charge (m/z) range are fragmented and analyzed. This approach offers more comprehensive sampling of the peptide population compared to DDA, which can be biased towards higher-abundance peptides. yulab.org The application of DIA to QCLMS has been shown to improve the quantification of cross-links, particularly for low-abundance species, leading to more robust and comprehensive datasets. yulab.org

Parallel Reaction Monitoring (PRM): PRM is a targeted mass spectrometry method that can be used to quantify specific cross-linked peptide pairs with high sensitivity and specificity. researchgate.net In a PRM experiment, a predefined list of precursor ions is isolated and fragmented, and all resulting product ions are detected at high resolution. This targeted approach is particularly useful for validating findings from discovery-based DDA or DIA experiments or for monitoring specific conformational changes with high precision. researchgate.net

High-Resolution LC-MS/MS for Isotopic Doublet Detection

The accurate detection and quantification of the isotopic doublets generated by BS3-d0/d4 cross-linking hinges on the use of high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). High-resolution mass analyzers, such as the Orbitrap, are essential for resolving the isotopic clusters of the light (d0) and heavy (d4) cross-linked peptides. nih.gov The small mass difference of 4 Da between the isotopologues necessitates high resolving power to prevent overlap of their isotopic envelopes, which could otherwise lead to inaccurate ratio measurements. nih.gov

In a typical workflow, the combined and digested peptide mixture is separated by reversed-phase liquid chromatography before being introduced into the mass spectrometer. The mass spectrometer then acquires full MS1 scans, where the characteristic isotopic doublets of the cross-linked peptides are observed. For each doublet, the ratio of the signal intensities of the light and heavy forms is calculated from their extracted ion chromatograms (XICs). nih.gov The use of a "label-swapping" replica, where the labeling of the two protein states with BS3-d0 and BS3-d4 is reversed, is a common practice to ensure the reliability of the quantitative data. nih.gov

Considerations for Fragmentation Methods in Crosslink Identification

The identification of the cross-linked peptides is achieved through tandem mass spectrometry (MS/MS). Various fragmentation methods are available, each with its own advantages and disadvantages for the analysis of cross-linked peptides.

Collision-Induced Dissociation (CID): A widely used fragmentation technique that typically produces b- and y-type fragment ions. While effective for linear peptides, its efficiency for cross-linked peptides can be limited, as the energy is distributed across both peptide chains.

Higher-Energy Collisional Dissociation (HCD): A beam-type CID method that often provides richer fragmentation spectra for cross-linked peptides compared to traditional CID. elifesciences.org Studies have shown that HCD is an effective method for identifying BS3-crosslinked peptides.

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These non-ergodic fragmentation methods cleave the peptide backbone, producing c- and z-type fragment ions, while leaving labile post-translational modifications and the cross-linker itself intact. ETD is particularly advantageous for highly charged precursor ions, which are common for cross-linked peptides.

Combined Fragmentation Methods (EThcD): Modern hybrid mass spectrometers allow for combined fragmentation techniques, such as EThcD (ETD supplemented with HCD). This approach can generate more comprehensive fragmentation spectra, leading to a higher number of confident cross-link identifications. elifesciences.org

The choice of fragmentation method can significantly impact the number and confidence of identified cross-linked peptides. Research comparing these methods on BS3-crosslinked samples has demonstrated that a combination of different fragmentation strategies often yields the most comprehensive results. elifesciences.org

Bioinformatic and Computational Analysis of BS3-d4 Crosslinking Data

The complexity of qXL-MS data necessitates the use of specialized bioinformatic tools for the identification of cross-linked peptides and the accurate determination of their quantitative ratios.

Specialized Software Platforms for Crosslinked Peptide Assignment

Several software platforms have been developed to specifically handle the challenges of identifying cross-linked peptides from MS/MS data. These programs must be able to search for combinations of two peptides linked by the mass of the cross-linker. For quantitative studies with BS3-d4, the software must also be able to account for the mass difference between the light and heavy forms of the cross-linker.

Some commonly used software for BS3-d4 data analysis includes:

pLink: A popular search engine for identifying cross-linked peptides. goettingen-research-online.de

xQuest/xProphet: A software suite that identifies cross-linked peptides and provides statistical validation of the identifications.

MaxQuant: A widely used platform for quantitative proteomics that has been adapted to handle data from isotope-labeled cross-linking experiments, including those using BS3-d4. biorxiv.org

Skyline: A tool for targeted proteomics that can be used to quantify cross-linked peptides, including those labeled with BS3-d4, by analyzing MS1-level data or targeted MS2 data. plos.orgtypeset.io

XiQ: An open-source script specifically developed for the automated quantification of cross-linking data from experiments using isotope-labeled cross-linkers like BS3-d4. nih.gov

The following table summarizes some of the key software platforms and their functionalities for BS3-d4 data analysis.

| Software Platform | Key Features for BS3-d4 Analysis | Reference |

| pLink | Identifies cross-linked peptides and can be configured for BS3-d4 quantitation analysis. | goettingen-research-online.de |

| MaxQuant | Adapted for QCLMS; can perform automated quantification but may be affected by retention time shifts. | biorxiv.org |

| Skyline | Supports targeted quantification of light/heavy cross-linked peptide pairs from MS1 scans; allows manual inspection and validation. | plos.orgtypeset.io |

| XiQ | Open-source tool specifically designed for automated quantification of isotope-labeled cross-linking data. | nih.gov |

Algorithmic Approaches for Quantitative Ratio Determination

The fundamental principle behind quantifying BS3-d4 cross-linking data is the measurement of the relative signal intensities of the light (d0) and heavy (d4) isotopic forms of a cross-linked peptide. The most common algorithmic approach involves the following steps:

Feature Detection: The algorithm identifies the isotopic clusters corresponding to the light and heavy forms of the cross-linked peptides in the MS1 spectra.

Extracted Ion Chromatogram (XIC) Generation: For each identified isotopic cluster, an XIC is generated by plotting the signal intensity over the chromatographic elution time.

Peak Area Integration: The area under the curve for the light and heavy XICs is calculated.

Ratio Calculation: The ratio of the integrated peak areas (heavy/light or light/heavy) is determined. This ratio reflects the relative abundance of the cross-link in the two experimental conditions.

To improve accuracy, algorithms often sum the intensities of the first few isotope peaks (e.g., the first three) in the cluster, excluding the monoisotopic peak to avoid potential interference from overlapping isotopic envelopes. nih.gov

The table below presents example quantitative data from a study on Human Serum Albumin (HSA) cross-linked with 1:1, 1:2, and 1:4 molar ratios of BS3-d0 to BS3-d4. The data demonstrates the ability of this methodology to accurately reflect the expected ratios.

| Cross-linked Peptides | Expected Ratio (d0:d4) | Observed Ratio (Manual Integration) | Observed Ratio (XiQ Software) |

| DAHK(xl)SEVAHR – FK(xl)DLGEENFK | 1:1 | 1:1.05 | 1:1.03 |

| DAHK(xl)SEVAHR – FK(xl)DLGEENFK | 1:2 | 1:2.10 | 1:2.05 |

| DAHK(xl)SEVAHR – FK(xl)DLGEENFK | 1:4 | 1:4.20 | 1:4.12 |

| CCK(xl)HPEAK – NLGK(xl)VGSK | 1:1 | 1:0.98 | 1:0.99 |

| CCK(xl)HPEAK – NLGK(xl)VGSK | 1:2 | 1:1.95 | 1:1.97 |

| CCK(xl)HPEAK – NLGK(xl)VGSK | 1:4 | 1:3.90 | 1:3.95 |

Data adapted from a study on Human Serum Albumin. nih.gov

Elucidation of Protein-Protein Interaction Networks

Cross-linking mass spectrometry (XL-MS) utilizing BS3-d4 is a cornerstone technique for mapping the intricate networks of protein-protein interactions. nih.govucl.ac.uk By covalently linking proteins in close proximity, researchers can identify interaction partners and map their interfaces.

Definition of Inter-Subunit Contact Sites

BS3 is a homobifunctional crosslinker that reacts with primary amines, such as those on lysine residues and the N-termini of proteins. jove.comwikipedia.org When a protein complex is treated with a mixture of BS3-d0 and BS3-d4, subsequent mass spectrometry analysis reveals pairs of cross-linked peptides with a characteristic mass difference of 4 daltons. wikipedia.orgfishersci.se This signature allows for the confident identification of peptides that have been cross-linked, thereby defining specific contact sites between subunits.

For instance, a study on the human SAGA HAT subcomplex used isotopically labeled BS3 d0-d4 to identify a strong interaction network between the GCN5, ADA2B, and ADA3 subunits. nih.gov The analysis also revealed that SGF29 interacts with GCN5 and ADA3 but not with ADA2B, providing a detailed map of subunit connectivity. nih.gov Similarly, in the study of the RvB1/B2 complex, BS3 cross-linking identified four cross-links between subunits RvB1 and RvB2 and two cross-links between two copies of RvB2, detailing the direct contact points. jove.com

Derivation of Spatial Constraints for Integrative Structural Modeling

The identification of cross-linked residues provides valuable distance constraints for computational modeling of protein complex structures. nih.govresearchgate.net The 11.4 Å spacer arm of the BS3 crosslinker imposes a maximum Cα-Cα distance of approximately 24-35 Å between the linked lysine residues, a critical piece of information for building accurate structural models. researchgate.net

These experimentally derived constraints are integrated with other structural data, such as from X-ray crystallography or cryo-electron microscopy (cryo-EM), to generate more accurate and complete models of protein assemblies. nih.govucl.ac.ukacs.org For example, in the study of the SAGA HAT subcomplex, the interlinked peptides identified using BS3-d0/d4 were used as spatial restraints to generate a low-resolution interaction model of the complex. nih.gov This integrative approach is particularly powerful for studying large, flexible, or transient complexes that are difficult to characterize by a single technique alone.

Characterization of Protein Tertiary and Quaternary Structures

BS3-d4 is instrumental in defining the three-dimensional arrangement of polypeptide chains within a single protein (tertiary structure) and the assembly of multiple protein subunits (quaternary structure). fishersci.senih.govsavemyexams.com

Intra-Molecular Distance Mapping and Conformational Sampling

In addition to mapping interactions between different proteins, BS3-d4 can be used to map distances between residues within the same protein, providing insights into its tertiary structure and folding. jove.comfishersci.se The identification of intra-molecular cross-links helps to define the spatial proximity of different domains and regions of a polypeptide chain.

Synergistic Integration with Complementary Structural Techniques

The distance restraints derived from BS3-d4 cross-linking are often combined with data from other structural biology techniques to build comprehensive models. ucl.ac.ukacs.org This integrative or hybrid approach leverages the strengths of multiple methods to overcome the limitations of any single technique. nih.govacs.org

Dynamic Structural Transitions and Conformational Re-arrangements

A significant advantage of using the BS3-d0/d4 isotopic pair is the ability to perform quantitative cross-linking mass spectrometry (qCLMS). researchgate.netnih.gov This technique allows for the quantitative comparison of protein conformations and interactions under different conditions, providing insights into dynamic structural changes. researchgate.netnih.gov

In a typical qCLMS experiment, two different states of a protein or complex are cross-linked separately with either BS3-d0 or BS3-d4. researchgate.netnih.gov The samples are then mixed, digested, and analyzed by mass spectrometry. The relative intensities of the "light" (d0) and "heavy" (d4) cross-linked peptide pairs reveal changes in the proximity of the linked residues between the two states. nih.govnih.gov

This approach has been used to study a variety of dynamic processes, including:

Conformational changes upon ligand binding: Researchers have used qCLMS to probe the structural rearrangements that occur when a protein binds to its ligand. nih.govnih.gov

Effects of post-translational modifications: The impact of modifications like phosphorylation on protein structure and interactions can be assessed by comparing the cross-linking patterns of the modified and unmodified proteins. ucl.ac.uknih.gov

Disease-related conformational shifts: In a study of Alzheimer's disease, qCLMS with BS3d0 and BS3d4 revealed a dynamic shift in protein interaction networks in cerebrospinal fluid during disease progression. acs.org

For instance, a study on the complement protein C3 and its activated form C3b used qCLMS to map the significant conformational rearrangements that occur upon activation. biorxiv.orgresearchgate.net The quantitative data allowed for the identification of regions that become more or less compact, as well as domains that undergo large-scale movements. biorxiv.orgresearchgate.net

Quantifying Ligand-Dependent Protein Structural Shifts

A significant application of BS3-d4 is in the quantitative analysis of conformational changes in proteins upon ligand binding. nih.govnih.gov This technique, often referred to as quantitative cross-linking mass spectrometry (QCLMS), allows researchers to probe the dynamic nature of protein structures. researchgate.netresearchgate.net

The general workflow involves comparing a protein in its unbound (apo) state with its ligand-bound state. nih.gov Typically, one state (e.g., the apo-protein) is crosslinked with the light BS3-d0, while the other state (e.g., the ligand-bound protein) is crosslinked with the heavy BS3-d4. nih.govspringernature.com The samples are then mixed, digested (usually with trypsin), and analyzed by LC-MS/MS. nih.gov The relative intensities of the resulting pairs of peaks, separated by the mass of the deuterium label, provide a direct and quantitative measure of how ligand binding affects the proximity of specific amino acid residues. nih.govnih.gov This allows for the mapping of ligand-induced structural rearrangements within a protein or protein complex. nih.govspringernature.com

A notable example of this application is the study of calmodulin (CaM), a ubiquitous calcium-binding protein. The binding of calcium ions induces significant conformational changes in CaM. By using BS3-d0 and BS3-d4 to crosslink apo-CaM and calcium-bound CaM, respectively, researchers can quantify the changes in distances between specific lysine residues, providing detailed insights into the structural transitions that govern CaM's function. researchgate.net

Monitoring Post-Translational Modification-Driven Conformational Dynamics

Post-translational modifications (PTMs) are crucial for regulating protein function and can induce significant conformational changes. thermofisher.commdpi.com BS3-d4, in a similar quantitative cross-linking approach, can be used to monitor these PTM-driven structural dynamics. nih.gov

In this context, a protein complex is analyzed before and after a specific PTM event, such as phosphorylation or dephosphorylation. nih.gov For instance, one state of the protein (e.g., phosphorylated) is crosslinked with BS3-d4, and the other state (e.g., dephosphorylated) is crosslinked with BS3-d0. springernature.com The subsequent mass spectrometry analysis reveals changes in the cross-linking patterns, providing information on how the PTM alters the protein's three-dimensional structure and its interactions with other proteins. nih.gov This method is broadly applicable to studying the effects of various PTMs, including phosphorylation, acetylation, and ubiquitination, on protein conformation and complex assembly. nih.govmdpi.comresearchgate.net

Research has shown that PTMs can lead to conformational changes that modulate a protein's biological function. mdpi.com For example, the phosphorylation of certain proteins can expose or bury active sites or interaction domains, thereby regulating their activity. biorxiv.org The use of BS3-d4 allows for the precise mapping of these conformational shifts.

Illustrative Examples: Complement System Proteins and Molecular Machines

The utility of BS3-d4 in elucidating complex protein structures and dynamics is well-demonstrated in studies of the complement system and molecular machines.

Complement System Proteins: The complement system is a critical part of the innate immune system, and its activation involves a cascade of protein interactions and conformational changes. hycultbiotech.com A key example is the study of complement component C3 and its activated form, C3b. researchgate.netresearchgate.net Researchers have used BS3-d0 and BS3-d4 to crosslink C3 and C3b in solution. researchgate.netnih.gov By comparing the cross-linking patterns of the two proteins, they were able to map the significant structural rearrangements that occur upon C3 activation. researchgate.netresearchgate.net This QCLMS approach provided detailed insights into the conformational changes that are central to the function of the complement system. researchgate.netnih.gov Further studies have also utilized this technique to investigate the structure of C3(H2O), another key component of the complement pathway. nih.gov These studies have also highlighted changes in the interaction between C3 and other proteins during the progression of diseases like Alzheimer's. acs.org

Molecular Machines: Molecular machines are complex protein assemblies that carry out essential cellular functions. researchgate.net Understanding their architecture and how their subunits interact is crucial for understanding their mechanisms. jove.com Chemical cross-linking with BS3-d0/d4 followed by mass spectrometry has been instrumental in this area. jove.comresearchgate.net For example, this technique has been used to study the F1FO-ATPase, a molecular machine that synthesizes ATP. By comparing the cross-linking patterns in different functional states, researchers observed conformational changes at the catalytic interface related to phosphorylation. researchgate.net Similarly, the subunit interaction network of the human SAGA HAT subcomplex, a molecular machine involved in transcription regulation, has been mapped using isotopically labeled BS3. researchgate.net These studies demonstrate the power of BS3-d4 in providing distance restraints that, when combined with other structural biology techniques like cryo-electron microscopy and computational modeling, can lead to detailed models of large and dynamic protein assemblies. researchgate.netsemanticscholar.org

Mechanism of Action in Cross Linking

The sulfo-NHS esters at each end of the BS3-d4 molecule react with primary amines in a nucleophilic acyl substitution reaction. wikipedia.org This reaction results in the formation of a stable amide bond and the release of the sulfo-N-hydroxysuccinimide group. wikipedia.org When a BS3-d4 molecule reacts with two different amino groups within the same protein (intra-protein cross-link) or on different proteins (inter-protein cross-link), it creates a covalent bridge between them. acs.org

The key feature of BS3-d4 in CLMS is the 4-dalton mass shift it introduces compared to its light counterpart, BS3-d0. wikipedia.org When a mixture of heavy (BS3-d4) and light (BS3-d0) cross-linked samples is analyzed by mass spectrometry, the cross-linked peptides appear as characteristic doublets in the mass spectrum, separated by 4.025 atomic mass units. nih.gov This distinct isotopic signature facilitates the identification and quantification of cross-linked peptides, even those present in low abundance. nih.gov

Emerging Trends and Future Perspectives in Bs3 D4 Enabled Research

High-Throughput Structural Proteomics Initiatives Utilizing Deuterated Crosslinkers

Cross-linking mass spectrometry (XL-MS) is rapidly evolving into a mature, high-throughput technique capable of analyzing complex protein assemblies on a large scale. thermofisher.comnumberanalytics.com The integration of deuterated crosslinkers like BS3-d4 is central to this transition, facilitating the robust identification and quantification required for proteome-wide studies. springernature.comthermofisher.com High-throughput initiatives aim to move beyond the study of single protein complexes to map entire interaction networks, providing low-resolution structural data for numerous proteins simultaneously. scilifelab.senih.gov

The use of BS3-d0/d4 pairs in quantitative XL-MS (qXL-MS) allows for the comparison of different states of protein complexes. researchgate.net For example, a protein complex in a resting state can be cross-linked with BS3-d0, while the same complex, after being exposed to a stimulus (like ligand binding or post-translational modification), is cross-linked with BS3-d4. nih.govspringernature.com By mixing the samples and analyzing the ratios of heavy to light cross-linked peptides, researchers can identify which interactions have been altered, providing a dynamic view of the protein machinery. nih.gov This comparative strategy is essential for understanding how protein structures and interactions change in response to cellular signals or disease states. biorxiv.org

To manage the complexity of proteome-wide data, these initiatives rely on sophisticated computational software to automatically identify the characteristic isotopic pairs generated by the heavy and light crosslinkers. biorxiv.orgresearchgate.net This automation is crucial for increasing the speed and reliability of data analysis, making large-scale structural proteomics projects feasible. thermofisher.comnih.gov

| Research Initiative | Cross-linking Strategy | Key Findings & Significance |

| Comparative Analysis of ATP Synthase | Comparative cross-linking using BS3-d0/d4 to probe conformational changes upon dephosphorylation. nih.govspringernature.com | Quantified changes in subunit interactions, demonstrating how post-translational modifications alter the structure of a large protein complex. nih.gov |

| Mapping the Human SAGA HAT Subcomplex | Use of BS3-d0/d4 mixture to facilitate the detection and identification of intra- and inter-cross-linked peptides within the complex. nih.gov | Revealed the interaction network between GCN5, ADA2B, ADA3, and SGF29 subunits, leading to a low-resolution model of the complex's architecture. nih.gov |

| Quantitative Analysis of Calmodulin (CaM) | Differential cross-linking of apo-CaM and calcium-bound CaM with BS3-d0 and BS3-d4 to study conformational changes upon ion binding. researchgate.net | The intensity ratios of heavy vs. light cross-linked peptides revealed specific structural changes induced by calcium binding, showcasing the method's sensitivity. researchgate.net |

Potential for Integration with In Vivo Crosslinking Methodologies

A major frontier in structural proteomics is the application of cross-linking to living cells (in vivo). acs.orgnih.gov In vivo XL-MS provides a snapshot of protein-protein interactions (PPIs) within their native cellular environment, capturing transient and weak interactions that are often lost during traditional purification methods. nih.govoup.com While BS3 itself is membrane-impermeable, limiting its direct use in living cells, the principles established by BS3-d4 isotopic labeling are being integrated into the design of new, membrane-permeable crosslinkers. wikipedia.orgnih.gov

The development of membrane-permeable, MS-cleavable crosslinkers has been a significant advance for in vivo studies. nih.gov These next-generation reagents can cross the cell membrane, capture endogenous PPIs, and contain features that simplify their identification by mass spectrometry. nih.govnih.gov Integrating isotopic labels, analogous to the d0/d4 system of BS3, into these advanced scaffolds would enable quantitative in vivo studies. This would allow researchers to compare entire cellular interactomes under different conditions, such as before and after drug treatment, providing a systems-level view of cellular responses. nih.govacs.org

Combining stable isotope labeling of amino acids in cell culture (SILAC) with in vivo cross-linking is another powerful approach for quantitative analysis. acs.org However, the use of isotope-labeled crosslinkers offers a more flexible alternative that can be applied to organisms or systems where SILAC is not feasible. acs.org As new membrane-permeable and enrichable crosslinkers are developed, the incorporation of deuterium (B1214612) or other heavy isotopes will be crucial for unlocking their full potential in quantitative, high-throughput in vivo structural proteomics. acs.orgnih.gov

Development of Next-Generation Isotope-Labeled Crosslinkers

While BS3-d4 remains a valuable tool, the field is continuously innovating, leading to the development of next-generation isotope-labeled crosslinkers with enhanced properties. numberanalytics.comacs.org These new reagents are designed to overcome some of the limitations of traditional crosslinkers, such as the difficulty in identifying cross-linked peptides from complex spectra. thermofisher.comresearchgate.net

Key developments include:

MS-Cleavable Crosslinkers: Reagents like dimethyl disuccinimidyl sulfoxide (B87167) (DMDSSO) and disuccinimidyl sulfoxide (DSSO) contain bonds that are designed to fragment in the mass spectrometer during MS2 analysis. thermofisher.comacs.org This cleavage separates the two cross-linked peptides, making them much easier to identify in subsequent MS3 scans. nih.govacs.org Isotope-coded versions of these cleavable crosslinkers have been developed to combine the benefits of simplified identification with quantitative analysis. acs.org

Enrichable Crosslinkers: To improve the detection of low-abundance cross-linked peptides, some new crosslinkers incorporate an affinity tag, such as biotin (B1667282) or an azide/alkyne handle for click chemistry. nih.govnih.gov This feature allows the selective enrichment of cross-linked peptides from the digested mixture, significantly boosting their signal in the mass spectrometer. nih.gov

Photo-activatable Crosslinkers: These crosslinkers are inert until activated by a flash of UV light. numberanalytics.com This provides precise temporal control over the cross-linking reaction, allowing researchers to capture interactions at a specific moment in time. numberanalytics.com

The overarching goal of these developments is to create a toolkit of crosslinkers that provide more information with greater confidence. The combination of isotopic labeling, MS-cleavability, and enrichment capabilities in a single reagent represents a "holy grail" for XL-MS, promising to further streamline proteome-wide structural analysis. nih.gov

| Crosslinker Type | Key Feature(s) | Advantage over BS3 | Representative Compound(s) |

| Isotope-Coded MS-Cleavable | Contains heavy isotopes and a gas-phase cleavable bond. acs.org | Simplifies peptide identification via MSn analysis while enabling quantification. thermofisher.comacs.org | d0/d10-DMDSSO acs.org |

| Enrichable & MS-Cleavable | Includes an affinity tag (e.g., azide) for enrichment and an MS-cleavable bond. nih.gov | Increases sensitivity by isolating low-abundance cross-links before MS analysis. nih.gov | Azide-A-DSBSO nih.gov |

| Photo-activatable | Activated by UV light for precise temporal control. numberanalytics.com | Allows for capturing interactions at specific time points. numberanalytics.com | (Specific diazirine-based reagents) |

| Isobaric-Labeled | Enables multiplexed quantitation of more than two samples in a single run. thermofisher.com | Higher throughput for comparative studies compared to two-state d0/d4 analysis. springernature.com | TMT-labeled crosslinkers nih.gov |

Contribution to Systems-Level Understanding of Protein Functionality

The application of deuterated crosslinkers like BS3-d4 is instrumental in advancing from the study of individual proteins to a systems-level understanding of protein functionality. nih.govacs.org By enabling the quantitative analysis of protein-protein interaction networks on a large scale, qXL-MS helps to elucidate how the cellular proteome is organized and how it remodels itself in response to internal and external cues. oup.comethz.ch

This systems-level approach allows researchers to:

Map Global Interactomes: Identify thousands of protein-protein interactions in a single experiment to build comprehensive network maps. acs.orgethz.ch

Analyze Network Dynamics: Use the quantitative power of BS3-d0/d4 labeling to observe how these interaction networks rewire during processes like the cell cycle, stress responses, or drug treatment. springernature.comacs.org

Integrate with Other 'Omics' Data: Combine structural proteomics data with genomics, transcriptomics, and metabolomics to build multi-layered models of cellular function. This integrated approach provides a more holistic view of how genotype translates to phenotype. ethz.ch

By providing distance constraints and interaction data on a massive scale, BS3-d4-enabled research contributes crucial information that complements high-resolution techniques like X-ray crystallography and cryo-EM. thermofisher.comoup.com This allows for the creation of integrated structural models of large, dynamic cellular machines that are difficult to study by any single method alone. nih.gov Ultimately, this network-based perspective is essential for understanding complex biological processes and the molecular basis of diseases, paving the way for new therapeutic strategies that target protein interactions. ethz.chharvard.edu

Q & A

Q. What is the primary role of BS3-d4 in cross-linking/mass spectrometry (CLMS) studies?

BS3-d4 is a deuterated isotopologue of BS3-d0, designed to introduce a 4-Da mass shift in cross-linked peptides during mass spectrometry (MS). This enables precise differentiation between cross-linked and non-cross-linked peptides, particularly in mixed samples. Researchers typically use BS3-d4 in combination with its non-deuterated counterpart (BS3-d0) to create isotopic pairs, simplifying identification and quantitation of protein-protein interactions .

Q. How does BS3-d4 differ structurally from non-deuterated BS3?

BS3-d4 contains four deuterium atoms at the 2,2,7,7 positions of the suberate spacer arm, compared to hydrogen atoms in BS3-d0. Both share identical spacer lengths (11.4 Å) and water solubility but differ in molecular weight (576.45 vs. 572.45 Da). This structural consistency ensures comparable cross-linking efficiency while enabling MS-based discrimination .

Q. What experimental design considerations are critical when incorporating BS3-d4?

- Isotope Ratios : Use a 1:1 molar ratio of BS3-d0/d4 to ensure symmetrical signal intensities in MS .

- Quenching : Terminate reactions with 10 mM Tris-HCl (pH 8.0) to hydrolyze unreacted NHS esters .

- Controls : Include non-cross-linked and single-isotope samples to validate MS detection parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-linked peptide identification due to isotopic impurities?

Contradictions may arise from incomplete deuteration or hydrolysis. To mitigate:

Q. What strategies optimize BS3-d0/d4 ratios for quantitative interaction studies?

While 1:1 ratios are standard, asymmetric ratios (e.g., 1:4) can enhance sensitivity for low-abundance cross-links. For example, a 1:4 mix improved detection of transient interactions in complement C3 structural studies . Always validate ratio impacts using synthetic peptide standards.

Q. How does BS3-d4’s spacer length influence its utility in probing protein complexes?

The 11.4 Å spacer enables cross-linking of lysine residues within 24–30 Å, ideal for large complexes like ATP synthase. For shorter interactions (e.g., <15 Å), consider BS2G-d4 (7.7 Å spacer) or DSS-d4 (11.4 Å but membrane-permeable) .

Q. What challenges arise when studying membrane-impermeable systems with BS3-d4?

BS3-d4’s sulfonate groups restrict it to extracellular or lysed-membrane applications. For intracellular targets, pair with membrane-permeable crosslinkers (e.g., DSP-d8) or use cell disruption protocols prior to cross-linking .

Q. How can cross-linking efficiency be validated in heterogeneous protein populations?

- SDS-PAGE : Compare band shifts between cross-linked and non-cross-linked samples .

- MS Controls : Spiked-in deuterated/non-deuterated cross-linkers (e.g., 1:1 mixes) validate instrument sensitivity .

- Enzymatic Digestion : Optimize trypsin cleavage to avoid missed cleavages near cross-linked sites .

Q. What protocols minimize BS3-d4 hydrolysis in aqueous buffers during long-term experiments?

Q. How does BS3-d4 facilitate comparative studies of post-translationally modified proteins?

In ATP synthase studies, BS3-d4 was used on deacetylated samples, while BS3-d0 cross-linked acetylated populations. Post-cross-linking, samples were combined for simultaneous MS analysis, revealing acetylation-dependent structural changes .

Methodological Best Practices

- Data Interpretation : Use high-high MS strategies (high resolution in MS1 and MS2) to maximize cross-link identification .

- Software Tools : Xi and MaxQuant are recommended for cross-link identification, with manual validation of low-abundance peptides .

- Ethical Compliance : Follow IRB guidelines for human subject research when handling clinical samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.